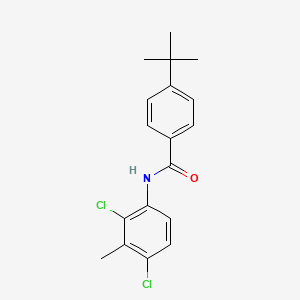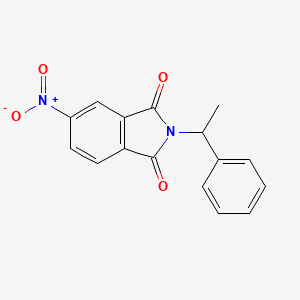![molecular formula C25H34N2O6 B4146361 1-Ethyl-4-[4-(2-phenylmethoxyphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4146361.png)
1-Ethyl-4-[4-(2-phenylmethoxyphenoxy)butyl]piperazine;oxalic acid
Overview
Description
1-Ethyl-4-[4-(2-phenylmethoxyphenoxy)butyl]piperazine;oxalic acid is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a phenoxy group, and an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[4-(2-phenylmethoxyphenoxy)butyl]piperazine;oxalic acid typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, such as 2-(benzyloxy)phenol and 4-ethylpiperazine. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and etherification, to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[4-(2-phenylmethoxyphenoxy)butyl]piperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-Ethyl-4-[4-(2-phenylmethoxyphenoxy)butyl]piperazine;oxalic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[4-(2-phenylmethoxyphenoxy)butyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[2-(benzyloxy)phenoxy]butyl}-4-methylpiperazine oxalate
- 1-{4-[2-(benzyloxy)phenoxy]butyl}-4-propylpiperazine oxalate
- 1-{4-[2-(benzyloxy)phenoxy]butyl}-4-isopropylpiperazine oxalate
Uniqueness
1-Ethyl-4-[4-(2-phenylmethoxyphenoxy)butyl]piperazine;oxalic acid is unique due to its specific structural features, such as the ethyl group on the piperazine ring
Properties
IUPAC Name |
1-ethyl-4-[4-(2-phenylmethoxyphenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2.C2H2O4/c1-2-24-15-17-25(18-16-24)14-8-9-19-26-22-12-6-7-13-23(22)27-20-21-10-4-3-5-11-21;3-1(4)2(5)6/h3-7,10-13H,2,8-9,14-20H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSAUKZUGALPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCOC2=CC=CC=C2OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1-adamantyl-2-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4146288.png)
![2-{[(4-fluorophenyl)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4146300.png)
![3-[3-(3-Methylphenoxy)propyl]quinazolin-4-one](/img/structure/B4146305.png)

![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4146313.png)
![Methyl 2-[(2,4-dichlorophenyl)carbamoylamino]-2-phenylacetate](/img/structure/B4146319.png)

![N-[(4-methylphenyl)(pyridin-4-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4146343.png)
![2-(1-adamantyl)-2-[(phenoxyacetyl)amino]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4146344.png)
![2-(benzylthio)-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4146351.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-dimethylacetamide](/img/structure/B4146358.png)
![4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4146360.png)
![3-[4-(2-Iodo-4-methylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B4146362.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4146376.png)
